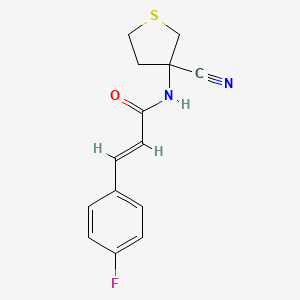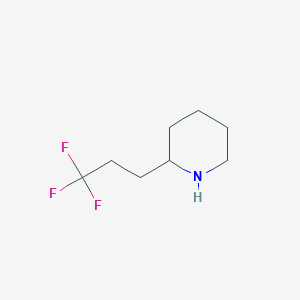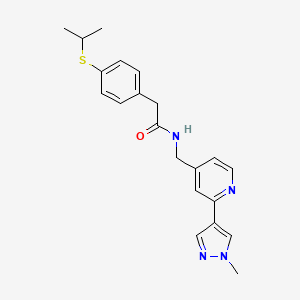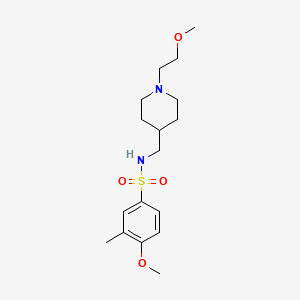
(E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly referred to as 'Compound A' and is being studied for its ability to modulate the activity of certain proteins in the body.
Mécanisme D'action
(E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide works by inhibiting the activity of certain PKC isoforms. PKC enzymes play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of these enzymes, (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide can potentially modulate various cellular processes and pathways, making it a potential candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide can modulate various biochemical and physiological processes in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the activity of certain pro-inflammatory cytokines. Additionally, (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide in lab experiments is its potential therapeutic properties. It has been shown to have promising results in various scientific research studies for its ability to modulate the activity of certain proteins in the body. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide can be toxic to certain cells at high concentrations, making it important to use appropriate safety measures when handling this compound.
Orientations Futures
There are several future directions for the research and development of (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide. One potential direction is the development of more potent and selective inhibitors of PKC isoforms. Another direction is the investigation of the potential therapeutic applications of (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to investigate the potential toxicity of this compound and to develop appropriate safety measures for its use in lab experiments.
Méthodes De Synthèse
The synthesis of (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide involves the reaction of 3-(4-fluorophenyl)prop-2-enoyl chloride with 3-mercapto-1-propanenitrile. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
(E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide has shown promising results in scientific research for its potential therapeutic properties. It has been studied for its ability to modulate the activity of certain proteins in the body, such as the protein kinase C (PKC) family of enzymes. PKC enzymes play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Studies have shown that (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide can inhibit the activity of certain PKC isoforms, making it a potential candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
(E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c15-12-4-1-11(2-5-12)3-6-13(18)17-14(9-16)7-8-19-10-14/h1-6H,7-8,10H2,(H,17,18)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJGTFGCFFDYOV-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCC1(C#N)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-oxo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2H-chromene-3-carboxamide](/img/structure/B2448713.png)
![(3R,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2448714.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2448715.png)
![Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate](/img/structure/B2448717.png)





![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2448725.png)

